[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-
Overview
Description
“[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 3,3’-dimethyl-” is a chemical compound that is a derivative of biphenyl . Biphenyl compounds are organic compounds containing two benzene rings linked together by a C-C bond .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 3,3’-dimethyl-” is similar to that of biphenyl, which consists of two connected phenyl rings .Chemical Reactions Analysis
Biphenyl compounds undergo similar reactions to benzene as they both undergo electrophilic substitution reactions .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
- The molecular structure and hydrogen bonding patterns of Biphenyl-4,4′-dicarboxylic acid derivatives have been extensively studied, revealing the acid's ability to form hydrogen-bonded chains with solvate molecules such as N,N-dimethylformamide (DMF). These chains are significant in understanding the crystalline properties and potential for constructing supramolecular architectures (Jakobsen, Wragg, & Lillerud, 2010).
Supramolecular Networks and Porosity
- Research on tricarboxylic acid derivatives, closely related to the specified compound, demonstrates their capacity to form two-dimensional nanoporous networks. These networks can vary in pore size and shape depending on solute concentration, highlighting the potential for applications in materials science, particularly in the design of porous materials for catalysis or separation processes (Dienstmaier, Mahata, Walch, Heckl, Schmittel, & Lackinger, 2010).
Synthesis and Biological Activity
- The synthesis of novel biphenyl ester derivatives and their potential as tyrosinase inhibitors have been explored. These studies show the structural adaptability of biphenyl-based compounds for pharmaceutical applications, emphasizing their role in developing treatments targeting enzyme inhibition (Kwong et al., 2017).
Metal-Organic Frameworks (MOFs)
- Biphenyl-4,4′-dicarboxylic acid derivatives serve as building blocks for constructing metal–organic frameworks (MOFs) with diverse structural features. These materials have applications ranging from gas storage and separation to catalysis, highlighting the importance of biphenyl-4,4′-dicarboxylic acid derivatives in materials chemistry (Sun et al., 2010).
Coordination Polymers and Functional Properties
- The use of biphenyl-4,4′-dicarboxylic acid derivatives in forming coordination polymers has been documented. These studies reveal the versatility of these compounds in creating materials with varied dimensionalities and functionalities, which can be applied in fields such as luminescent materials and sensors (Shao et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound 3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to map the compound’s effects onto specific biochemical pathways and understand their downstream effects.
Result of Action
The molecular and cellular effects of 3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid’s action are currently unknown . These effects can be diverse, ranging from changes in cell signaling and metabolism to alterations in cell growth and survival.
Action Environment
The action, efficacy, and stability of 3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be influenced by various environmental factors . These can include the pH and composition of the biological medium, the presence of other interacting molecules, and physical factors such as temperature and pressure.
properties
IUPAC Name |
4-(4-carboxy-3-methylphenyl)-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9-7-11(3-5-13(9)15(17)18)12-4-6-14(16(19)20)10(2)8-12/h3-8H,1-2H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJNTOJAUQZMJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473244 | |
Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63297-02-9 | |
Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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